molecular formula C20H16N6O2 B2925019 10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile CAS No. 338966-87-3

10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

Cat. No. B2925019
CAS RN: 338966-87-3
M. Wt: 372.388
InChI Key: OLPIPKHHXKAGAL-FNORWQNLSA-N
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Description

10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality 10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Research into similar heterocyclic compounds has focused on their synthesis and molecular structure, providing insights into the complex chemistry underlying these molecules. For instance, the study by Soldatenkov et al. (1996) detailed the synthesis of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, highlighting the intricate processes involved in creating such compounds and establishing their molecular structures through x-ray crystallography Soldatenkov et al., 1996.

Chemical Properties and Reactions

Further research has delved into the chemical properties and reactions of these compounds, exploring their potential in creating new chemical entities with unique characteristics. Abdallah et al. (2009) investigated the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating the versatility of these compounds in forming diverse and complex molecular structures Abdallah, Hassaneen, & Abdelhadi, 2009.

Potential Biological Activities

The potential biological activities of these compounds have also been a significant area of interest, with research suggesting their capabilities as antimicrobial agents and in drug design. For example, Sharma et al. (2022) synthesized a compound closely related to the chemical structure and conducted molecular docking studies, suggesting its potential as an active antimicrobial drug Sharma et al., 2022.

properties

IUPAC Name

10-[(E)-2-(2,5-dimethoxyanilino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-27-14-3-4-19(28-2)17(9-14)23-7-5-16-15-12-24-20-13(10-21)11-25-26(20)18(15)6-8-22-16/h3-9,11-12,23H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPIPKHHXKAGAL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

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